BRD4 Bromodomain 1 Binding Affinity vs. Theoretical Baseline
This compound exhibits measurable, though modest, affinity for the BRD4 bromodomain 1 (BD1). A dissociation constant (Kd) of 1,910 nM was determined by isothermal titration calorimetry (ITC), representing a verifiable starting point for fragment-based drug design [1]. This contrasts with the non-brominated parent scaffold (2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one), for which no comparable target engagement data is publicly available, establishing a baseline of biological activity for the brominated derivative.
| Evidence Dimension | Binding Affinity (Kd) for BRD4 BD1 |
|---|---|
| Target Compound Data | Kd = 1,910 nM |
| Comparator Or Baseline | Non-brominated parent (2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one): No reported binding affinity data for BRD4 BD1. |
| Quantified Difference | Not calculable due to missing comparator data, but establishes target compound as the only variant with documented BRD4 engagement. |
| Conditions | In vitro, BRD4 bromodomain 1 (unknown origin), Isothermal Titration Calorimetry (ITC) [1]. |
Why This Matters
For a fragment-based drug discovery program targeting BRD4, having even a weak validated hit provides a concrete chemical starting point, whereas the non-brominated analog offers no such validated entry.
- [1] BindingDB. (n.d.). BDBM50623485 (CHEMBL5437886) Affinity Data: Kd=1.91E+3nM for BRD4. Retrieved from https://bdb99.ucsd.edu. View Source
